molecular formula C15H14N4OS B2521720 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone CAS No. 1795444-36-8

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone

Cat. No.: B2521720
CAS No.: 1795444-36-8
M. Wt: 298.36
InChI Key: YDMBYPUGODSSCG-UHFFFAOYSA-N
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Description

The compound “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone” features a benzo[b]thiophene core linked via a methanone group to a pyrrolidine ring substituted with a 1,2,3-triazole moiety. The triazole group, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , enhances molecular interactions through hydrogen bonding and dipole interactions.

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(14-9-11-3-1-2-4-13(11)21-14)18-7-5-12(10-18)19-8-6-16-17-19/h1-4,6,8-9,12H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMBYPUGODSSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , also known as the “click” reaction, to form the triazole ring. This is followed by the formation of the pyrrolidine ring through a cyclization reaction. The benzo[b]thiophene moiety is usually introduced via a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and the cross-coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone has been studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the benzo[b]thiophene moiety can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Activity

  • Triazole Position : The 1H-1,2,3-triazol-1-yl group at the pyrrolidine’s 3-position may optimize steric and electronic interactions compared to alternative isomers (e.g., 1,2,4-triazoles in ).
  • Benzo[b]thiophene vs.
  • Pyrrolidine Substitution : The pyrrolidine ring’s conformation and substituents (e.g., triazole vs. alkyl groups in ) modulate solubility and membrane permeability.

Research Implications and Gaps

While structural analogs demonstrate promising bioactivity, the exact pharmacological profile of “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone” remains unexplored in the provided evidence. Future studies should prioritize:

Antitumor Screening : Evaluation against MCF-7, HepG2, and other cancer cell lines.

Enzyme Inhibition Assays : Testing for kinase (e.g., PI3Kγ) or protease inhibition, as seen in related triazole-thiazole hybrids .

Structural Optimization : Exploring substitutions on the triazole (e.g., aryl groups) and pyrrolidine to enhance potency and selectivity.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a triazole ring, a pyrrolidine moiety, and a benzo[b]thiophene structure. Its unique configuration allows it to interact with various biological targets, making it a candidate for drug development. The molecular formula is C15H14N4OSC_{15}H_{14}N_4OS, with a molecular weight of approximately 302.36 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
HCT1160.43Induction of apoptosis and inhibition of migration
MDA-MB-2312.70Inhibition of NF-kB signaling pathway
A5491.50Increased ROS production leading to apoptosis

The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential for therapeutic applications with reduced side effects .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings support the compound's potential as an antimicrobial agent, particularly in treating infections resistant to conventional antibiotics .

Cellular Mechanisms

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential.
  • Inhibition of Migration : It significantly reduces the migration of cancer cells by downregulating epithelial-mesenchymal transition markers such as E-cadherin and vimentin .
  • Targeting Signaling Pathways : The interaction with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways suggests that the compound could modulate inflammatory responses associated with cancer progression .

Case Studies

A recent study synthesized several derivatives of triazole-containing compounds similar to our target molecule and evaluated their anticancer potentials both in vitro and in vivo. One derivative demonstrated an IC50 value of 5.19 µM against HCT116 cells and showed efficacy in multidrug-resistant cancer models without toxicity to normal cells, reinforcing the significance of structural modifications in enhancing biological activity .

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